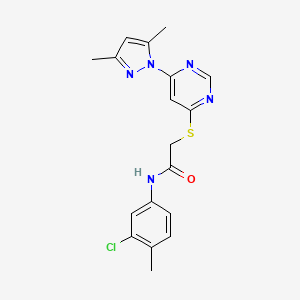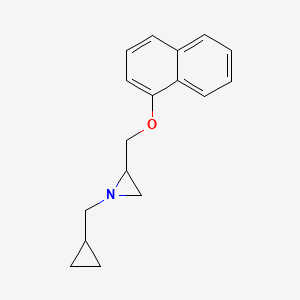
1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine, also known as CPNA, is a type of aziridine compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. The unique structure of CPNA makes it a promising candidate for drug development, as it can interact with biological molecules in a specific manner. In
Mécanisme D'action
1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine acts by forming covalent bonds with biological molecules, specifically nucleophiles such as cysteine and histidine residues. This covalent bond formation can disrupt the function of these molecules and lead to the inhibition of various biological processes. The unique structure of 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine allows it to selectively target certain biological molecules, making it a promising candidate for drug development.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes such as proteases and kinases, which are involved in various biological processes. 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine can modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine is its ability to selectively target certain biological molecules, making it a promising candidate for drug development. Additionally, 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine has been shown to have a low toxicity profile, making it a safer alternative to other drugs. However, one limitation of 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many potential future directions for the study of 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine. One area of research could focus on the development of 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine-based drugs for the treatment of cancer and other diseases. Additionally, further studies could investigate the mechanism of action of 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine and its interactions with biological molecules. Finally, research could focus on improving the synthesis method of 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine to make it more efficient and cost-effective.
Méthodes De Synthèse
1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine can be synthesized through a multi-step process. The first step involves the reaction of cyclopropylmethylamine with naphthalene-1-carboxylic acid to form the corresponding amide. This amide is then treated with trifluoroacetic anhydride to form the corresponding trifluoroacetate. The final step involves the reaction of the trifluoroacetate with sodium azide to form 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells in vitro. 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine has also been studied for its potential use as a neuroprotective agent, as it can protect neurons from oxidative stress and inflammation. Additionally, 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-6-16-14(4-1)5-3-7-17(16)19-12-15-11-18(15)10-13-8-9-13/h1-7,13,15H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGGTURFKXSGAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



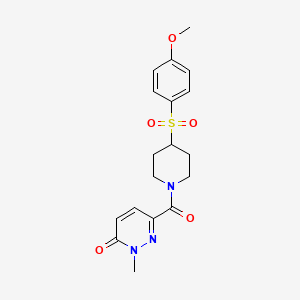
![1-[4-[2-(Methylsulfanylmethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2689439.png)


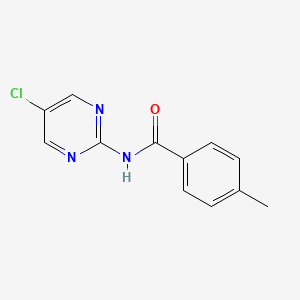

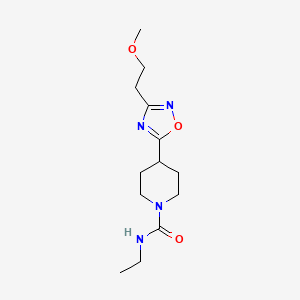
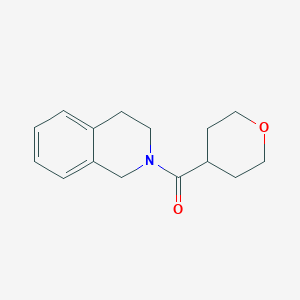
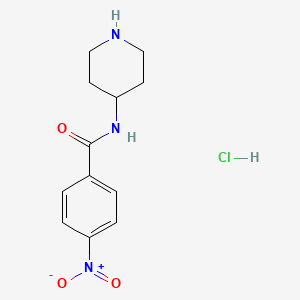
![N-(2-fluorophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2689450.png)
![5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]furan-2-carboxamide](/img/structure/B2689451.png)
